Cas no 4236-53-7 (Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester)

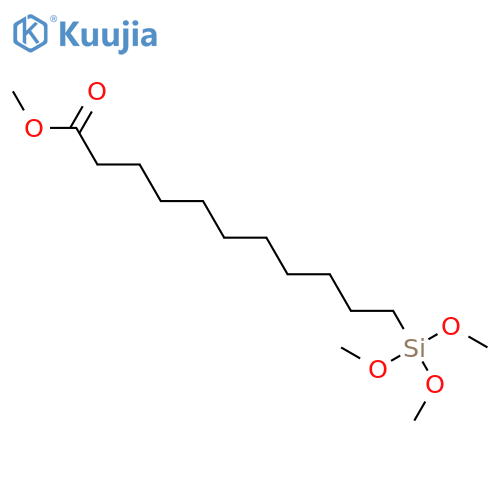

4236-53-7 structure

商品名:Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester

CAS番号:4236-53-7

MF:C15H32O5Si

メガワット:320.497086524963

MDL:MFCD11982872

CID:3982200

PubChem ID:13132252

Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester

- DTXSID001217119

- MFCD11982872

- SCHEMBL11128153

- methyl 11-trimethoxysilylundecanoate

- 4236-53-7

- METHYL 11-(TRIMETHOXYSILYL)UNDECANOATE

-

- MDL: MFCD11982872

- インチ: InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3

- InChIKey: ZFPBXXQXSAGJMA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 320.20190065Da

- どういたいしつりょう: 320.20190065Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 15

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54Ų

Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB268734-1 g |

Methyl 11-(trimethoxysilyl)undecanoate |

4236-53-7 | 1 g |

€139.10 | 2023-07-20 | ||

| abcr | AB268734-10g |

Methyl 11-(trimethoxysilyl)undecanoate; . |

4236-53-7 | 10g |

€1747.00 | 2025-02-20 | ||

| abcr | AB268734-1g |

Methyl 11-(trimethoxysilyl)undecanoate; . |

4236-53-7 | 1g |

€287.50 | 2025-02-20 | ||

| abcr | AB268734-10 g |

Methyl 11-(trimethoxysilyl)undecanoate |

4236-53-7 | 10 g |

€748.30 | 2023-07-20 | ||

| abcr | AB268734-5 g |

Methyl 11-(trimethoxysilyl)undecanoate |

4236-53-7 | 5 g |

€429.80 | 2023-07-20 | ||

| abcr | AB268734-5g |

Methyl 11-(trimethoxysilyl)undecanoate; . |

4236-53-7 | 5g |

€1016.50 | 2025-02-20 |

Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

4236-53-7 (Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 624-75-9(Iodoacetonitrile)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4236-53-7)Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):170.0/602.0/1035.0